![molecular formula C9H9N3O B2796146 (1-phenyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 2518-43-6](/img/structure/B2796146.png)
(1-phenyl-1H-1,2,4-triazol-3-yl)methanol
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Overview
Description
“(1-phenyl-1H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “(1-phenyl-1H-1,2,4-triazol-3-yl)methanol”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in various studies . These reactions often involve the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Antimicrobial Activity
Compounds containing a triazole are known to exhibit broad biological activities, including antimicrobial activity . In a study, triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some showed significant growth inhibitory activity .
Anti-inflammatory Activity
Triazole compounds have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticonvulsant Activity
Triazole compounds have also been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders.
Antineoplastic and Anticancer Activity
Triazole compounds have been shown to have antineoplastic and anticancer activities . For instance, a study found that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Antimalarial Activity
Triazole compounds have been reported to possess antimalarial properties . This suggests potential applications in the treatment of malaria.
Antiviral Activity
Triazole compounds have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections. In fact, molecular docking studies have suggested that certain triazole compounds could be effective inhibitors for the novel SARS Cov-2 virus .
Agrochemical Applications
Compounds containing triazole have important application value in various fields, including agrochemistry . This suggests potential uses in the development of new agrochemical products.
Material Chemistry Applications
Triazole compounds have also found applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities . These compounds are known to interact with various cellular targets, including enzymes like aromatase , and proteins such as tubulin .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . For instance, the triazole nitrogen and the dioxyaryl substituted aryl group of a similar compound formed hydrogen bonding and hydrophobic interaction with specific amino acids .
Biochemical Pathways
Related 1,2,4-triazole derivatives have been associated with the inhibition of tubulin polymerization , which is a crucial process in cell division. This suggests that these compounds may exert their effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.
Result of Action
For instance, certain derivatives have shown promising cytotoxic activity against HeLa cell line . These compounds are believed to induce apoptosis, a form of programmed cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-phenyl-1,2,4-triazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBLAPAPAJWPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-1,2,4-triazol-3-yl)methanol |
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